molecular formula C21H24O6 B1259686 Pukalide

Pukalide

Cat. No. B1259686
M. Wt: 372.4 g/mol
InChI Key: PPHCYWKQJLNLQQ-TVVYHTAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pukalide is a natural product found in Tritonia tetraquetra, Sinularia polydactyla, and Leptogorgia virgulata with data available.

Scientific Research Applications

Chemical Characterization and Biological Implications

Pukalide is a diterpenoid with a cembrane skeleton identified in soft coral species such as Sinularia abrupta. Its structure includes butenolide, epoxide, isopropenyl, and a unique α,α-disubstituted furan-β-carboxylate function. This intricate structure and the biological activities associated with Pukalide highlight its significance in chemical ecology and marine biology (Missakian et al., 1975).

Chemical Ecology and Defensive Properties

In the realm of chemical ecology, Pukalide has been observed to induce vomiting in fish species, indicating its potential role as a defensive compound in its natural habitat. The emetic properties of Pukalide were demonstrated in experiments using killifish, suggesting a dose-dependent response that contributes to the survival strategy of the coral species harboring this compound (Gerhart & Coll, 1993). Further, the presence of Pukalide in the eggs of Sinularia soft corals suggests its potential role in the reproductive cycle or as a protective agent for the developing offspring (Coll et al., 1989).

Chemical Synthesis and Structural Analysis

Advancements in the synthesis of Pukalide and its segments, such as the C(1)-C(18) segment of lophotoxin and Pukalide, have opened avenues for detailed structural analysis and the exploration of its biological activities. These synthetic approaches facilitate the investigation of its ecological roles and potential applications in pharmaceuticals (Wipf & Soth, 2002).

Spatial and Temporal Variability in Marine Ecosystems

Pukalide levels in soft corals like Sinulariamaxima and S. polydactyla have been found to vary significantly over time and between locations. This variability may be a response to environmental factors such as predation pressure, indicating the compound's role in the ecological dynamics of coral reef ecosystems (Slattery et al., 2001).

properties

Product Name

Pukalide

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl (2R,4S,6R,12S)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate

InChI

InChI=1S/C21H24O6/c1-11(2)12-5-6-13-7-14(25-19(13)22)10-21(3)18(27-21)17-9-15(20(23)24-4)16(8-12)26-17/h7,9,12,14,18H,1,5-6,8,10H2,2-4H3/t12-,14-,18-,21-/m0/s1

InChI Key

PPHCYWKQJLNLQQ-TVVYHTAVSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC2=C[C@@H](C[C@]3([C@@H](O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O

Canonical SMILES

CC(=C)C1CCC2=CC(CC3(C(O3)C4=CC(=C(C1)O4)C(=O)OC)C)OC2=O

synonyms

deoxypulalide
pukalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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